molecular formula C8H20O2Si2 B14645394 3,3,6,6-Tetramethyl-2,7-dioxa-3,6-disilaoct-4-ene CAS No. 54908-33-7

3,3,6,6-Tetramethyl-2,7-dioxa-3,6-disilaoct-4-ene

Cat. No.: B14645394
CAS No.: 54908-33-7
M. Wt: 204.41 g/mol
InChI Key: VVBOQOWZIXXXKI-UHFFFAOYSA-N
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Description

3,3,6,6-Tetramethyl-2,7-dioxa-3,6-disilaoct-4-ene is an organosilicon compound characterized by its unique structure, which includes two silicon atoms and an octene backbone. This compound is notable for its applications in various fields, including organic synthesis and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,6,6-Tetramethyl-2,7-dioxa-3,6-disilaoct-4-ene typically involves the reaction of trimethylsilyl chloride with ethylene glycol in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate, which is then treated with a suitable reagent to yield the final product. The reaction conditions often require an inert atmosphere and controlled temperature to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of catalysts and advanced purification techniques, such as distillation and chromatography, ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3,3,6,6-Tetramethyl-2,7-dioxa-3,6-disilaoct-4-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The silicon atoms in the compound can undergo substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens or nucleophiles in the presence of a catalyst.

Major Products Formed

    Oxidation: Silanols and siloxanes.

    Reduction: Silanes.

    Substitution: Halosilanes or other substituted silanes.

Scientific Research Applications

3,3,6,6-Tetramethyl-2,7-dioxa-3,6-disilaoct-4-ene has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Employed in the development of bioactive compounds and as a protective group in peptide synthesis.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3,3,6,6-Tetramethyl-2,7-dioxa-3,6-disilaoct-4-ene involves its interaction with various molecular targets, primarily through its silicon atoms. These interactions can lead to the formation of stable complexes with other molecules, facilitating various chemical transformations. The pathways involved often include nucleophilic attack on the silicon atoms, leading to the formation of new bonds and the release of by-products.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,7,7-Tetramethyl-3,6-dioxa-2,7-disilaoctane
  • 2,2,7,7-Tetramethyl-4-phenyl-3,6-dioxa-2,7-disilaoctane
  • Glycerol, tris(trimethylsilyl) ether

Uniqueness

3,3,6,6-Tetramethyl-2,7-dioxa-3,6-disilaoct-4-ene is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and stability. Compared to similar compounds, it offers enhanced performance in certain applications, such as in the synthesis of bioactive molecules and advanced materials.

Properties

CAS No.

54908-33-7

Molecular Formula

C8H20O2Si2

Molecular Weight

204.41 g/mol

IUPAC Name

methoxy-[2-[methoxy(dimethyl)silyl]ethenyl]-dimethylsilane

InChI

InChI=1S/C8H20O2Si2/c1-9-11(3,4)7-8-12(5,6)10-2/h7-8H,1-6H3

InChI Key

VVBOQOWZIXXXKI-UHFFFAOYSA-N

Canonical SMILES

CO[Si](C)(C)C=C[Si](C)(C)OC

Origin of Product

United States

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